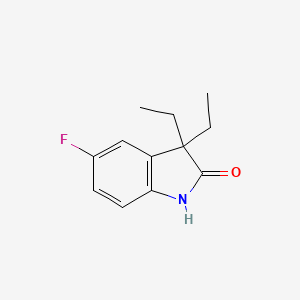3,3-Diethyl-5-fluoroindolin-2-one
CAS No.:
Cat. No.: VC20378765
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14FNO |
|---|---|
| Molecular Weight | 207.24 g/mol |
| IUPAC Name | 3,3-diethyl-5-fluoro-1H-indol-2-one |
| Standard InChI | InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
| Standard InChI Key | QOLBJFYMCSPUCX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture and Functional Groups
The compound features a bicyclic indolin-2-one core with two ethyl groups at the C3 position and a fluorine atom at C5. Key structural elements include:
-
Fused indole system: A six-membered benzene ring fused to a five-membered pyrrole ring.
-
Ketone group: A carbonyl moiety at the C2 position, critical for reactivity in organic synthesis.
-
Fluorine substitution: Enhances lipophilicity (logP ~4.2) and metabolic stability, a hallmark of fluorinated pharmaceuticals .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
| Canonical SMILES | CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |
| InChIKey | QOLBJFYMCSPUCX-UHFFFAOYSA-N |
Data compiled from PubChem and Vulcanchem.
Comparative Analysis with Analogues
The fluorine and ethyl substitutions distinguish this compound from other indolin-2-one derivatives:
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 3,3-diethyl-5-fluoroindolin-2-one typically involves multi-step protocols, though exact methods remain proprietary. Key approaches include:
-
Cyclization reactions: Formation of the indole core via condensation of appropriately substituted precursors.
-
Fluorination: Introduction of fluorine at the C5 position, often requiring specialized reagents (e.g., trifluoromethyl alkenes) .
-
Alkylation: Ethyl group introduction at the C3 position, potentially via nucleophilic substitution or organometallic coupling .
Patent-Disclosed Methods
A Chinese patent (CN104045592A) describes a hydrolysis-based approach for related 5-fluoroindolin-2-one derivatives:
-
Precursor preparation: 3-Methoxycarbonyl-5-fluoroindolin-2-one is hydrolyzed under acidic conditions (6M HCl, 1:3 molar ratio) to yield the target compound .
-
Purification: Crystallization or chromatography to isolate the pure product.
Challenges and Innovations
-
Stereochemical control: Ethyl groups at C3 may require chiral resolution or asymmetric synthesis.
-
Fluorination efficiency: Dual C–F bond cleavage strategies, as reported in dihydroindolizine synthesis, could inspire novel methods .
Biological and Pharmacological Insights
Structure-Activity Relationships (SAR)
Key insights from analogous compounds:
-
Fluorine substitution: Enhances binding affinity to kinases (e.g., VEGFR) by increasing hydrophobic interactions .
-
Ethyl groups: May improve solubility and membrane permeability, though steric bulk could hinder target binding.
Comparative Reactivity and Applications
Asymmetric Synthesis and Catalysis
Fluorinated indolin-2-ones serve as precursors in asymmetric Mannich and aldol reactions:
-
Mannich additions: Generate α-fluoro-β-amino-indolin-2-ones with quaternary stereocenters .
-
Copper-mediated coupling: Methyl iodide alkylation at C3, as demonstrated in 6-bromo-5-fluoro-3,3-dimethylindolin-2-one synthesis .
Industrial and Research Relevance
Future Research Directions
Optimization Priorities
-
Scalable synthesis: Development of cost-effective methods for large-scale production.
-
Biological profiling: In vitro/in vivo testing against cancer cell lines and kinase targets.
-
Derivatization: Exploration of C6/C7 substituents to modulate bioactivity.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume